WF 11899B
Description
Wide Flange (WF) links are I-shaped steel beams used in EBF systems to absorb seismic energy through controlled plastic deformation. These links are classified by their length-to-depth ratio into three categories:
- Short links (e ≤ 1.6Mp/Vp): Primarily resist shear forces.
- Intermediate links (1.6Mp/Vp < e ≤ 3.0Mp/Vp): Resist combined shear and bending.
- Long links (e > 3.0Mp/Vp): Primarily resist bending moments.
WF links are designed to yield under cyclic loads, dissipating energy through inelastic behavior. Their performance is critical for seismic resilience in buildings .
Properties
CAS No. |
160335-88-6 |
|---|---|
Molecular Formula |
C51H82N8O20S |
Molecular Weight |
1159.3 g/mol |
IUPAC Name |
(2R)-3-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4-hydroxy-5-oxopentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-2-[(2S,3R)-2-amino-3-hydroxybutanoyl]-1-[(2S)-2,5-diamino-3-hydroxy-5-oxopentanoyl]-3-hydroxy-4-methyl-4-(3-sulfooxyphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C51H82N8O20S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-38(66)56-33(24-36(64)44(55)69)45(70)57-41(29(3)61)47(72)58-26-31(62)23-34(58)42(67)51(75)49(4,30-19-18-20-32(22-30)79-80(76,77)78)27-59(46(71)40(54)35(63)25-37(52)65)50(51,48(73)74)43(68)39(53)28(2)60/h18-20,22,28-29,31,33-36,39-41,60-64,75H,5-17,21,23-27,53-54H2,1-4H3,(H2,52,65)(H2,55,69)(H,56,66)(H,57,70)(H,73,74)(H,76,77,78)/t28-,29-,31?,33+,34+,35?,36?,39+,40+,41+,49?,50-,51?/m1/s1 |
InChI Key |
UAVDXYBHHGLUFT-IAJXFCBZSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC(C(=O)N)O)C(=O)NC(C(C)O)C(=O)N1CC(CC1C(=O)C2(C(CN(C2(C(=O)C(C(C)O)N)C(=O)O)C(=O)C(C(CC(=O)N)O)N)(C)C3=CC(=CC=C3)OS(=O)(=O)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(C(=O)N)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CC(C[C@H]1C(=O)C2([C@@](N(CC2(C)C3=CC(=CC=C3)OS(=O)(=O)O)C(=O)[C@H](C(CC(=O)N)O)N)(C(=O)[C@H]([C@@H](C)O)N)C(=O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC(C(=O)N)O)C(=O)NC(C(C)O)C(=O)N1CC(CC1C(=O)C2(C(CN(C2(C(=O)C(C(C)O)N)C(=O)O)C(=O)C(C(CC(=O)N)O)N)(C)C3=CC(=CC=C3)OS(=O)(=O)O)O)O |
Synonyms |
WF 11899B WF-11899B WF11899B |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and specific stereochemical control. Typical synthetic routes may involve:
Protection of Amino and Hydroxyl Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted reactions.
Peptide Bond Formation: Utilizing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form amide bonds between amino acids.
Deprotection: Removing protecting groups under specific conditions to reveal the functional groups.
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. These machines use solid-phase synthesis techniques to build the molecule step-by-step on a resin support.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: PCC (pyridinium chlorochromate), KMnO4 (potassium permanganate).
Reducing Agents: NaBH4, LiAlH4.
Coupling Reagents: EDC, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a model compound for studying peptide synthesis and stereochemistry.
Biology
In biology, the compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, similar compounds are often investigated for their therapeutic potential, including as drug candidates for various diseases.
Industry
In industry, such compounds can be used in the development of new materials, pharmaceuticals, or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Tubular Links in EBF Systems
Key Performance Metrics
| Metric | WF Links (Short/Intermediate/Long) | Tubular Links (Short/Intermediate/Long) |
|---|---|---|
| Shear Capacity (Vp) | 437 kN (short) / 219 kN (intermediate) | 390 kN (short) / 347 kN (intermediate) |
| Ductility (εu/εy) | 11.8 (long) | 12.4 (long) |
| Stability Under Cyclic Loads | Prone to lateral buckling | Stable due to closed-section geometry |
| Nominal Shear (Vn) Achievement | 64.10% (long) / 57.55% (intermediate) | 61.81% (long) / 69.16% (intermediate) |
Research Findings
- Short Links: Both WF and Tubular links achieve near-nominal shear values (WF: 437 kN, Tubular: 390 kN). Tubular links achieve 89% of WF shear capacity with 89% of the cross-sectional area, indicating superior efficiency per unit material . WF links exhibit a 2.75% drop in shear force per cyclic rotation step due to local buckling, while Tubular links remain stable .
- Intermediate Links: Tubular links achieve 69.16% of nominal shear (Vn), outperforming WF links (57.55% for WF 200.150; 38.77% for WF 200.200). The closed section of Tubular links mitigates buckling .
Long Links :
Stress-Strain and Hysteresis Behavior
- Hysteresis Curves : Tubular links exhibit "fatter" loops, indicating better energy dissipation. WF links show pinching due to buckling .
- Stress Concentration : WF links develop high stress at flange-web junctions, while Tubular links distribute stress evenly .
Advantages and Limitations
| Feature | WF Links | Tubular Links |
|---|---|---|
| Cost | Lower material and fabrication costs | Higher due to complex manufacturing |
| Ease of Connection | Compatible with standard bolted/welded joints | Require specialized end-plate connections |
| Retrofitting | Easier to reinforce with stiffeners | Limited by closed-section geometry |
| Seismic Performance | Moderate energy dissipation | Superior cyclic stability |
Q & A
Q. What foundational methodologies are employed in Website Fingerprinting (WF) attacks, and how do they impact anonymity in systems like Tor?
WF attacks typically analyze network traffic patterns to infer visited websites, leveraging machine learning models like CNNs (e.g., Relation-CNN ) and traffic correlation techniques. These attacks exploit bidirectional traffic features (e.g., packet timing, direction) to bypass Tor’s anonymity layers, as demonstrated in studies achieving >83% F1 scores on Tor datasets . Key methodologies include feature engineering (e.g., relation features ) and dataset standardization using publicly available traffic traces .
Q. What are the common experimental design considerations when evaluating WF attack efficacy?
Researchers must standardize datasets (e.g., using the same traffic traces across studies), control network variables (e.g., latency, packet loss), and compare against baseline models like Var-CNN . For example, studies evaluating Tor defenses often use 100-website datasets with cross-validation to ensure generalizability . Metrics such as F1 score, precision-recall curves, and false-positive rates are critical for comparative analysis .
Q. How do WF defenses in Tor systems categorize their mechanisms, and what are their limitations?
Defenses are categorized into traffic obfuscation, packet padding, protocol modification, and hybrid approaches . However, many defenses fail under realistic conditions due to assumptions about attacker capabilities (e.g., static traffic patterns) or incomplete implementation (e.g., insufficient padding ). For instance, re-evaluations of prior defenses revealed a 15–30% drop in efficacy when tested with updated datasets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported effectiveness of WF defense mechanisms across studies?
Contradictions often stem from inconsistent experimental setups (e.g., varying dataset sizes or network conditions). A replicable framework should:
- Use open datasets (e.g., publicly available Tor traces).
- Control for variables like background traffic and browser configurations.
- Employ statistical tests (e.g., t-tests) to validate significance . For example, re-evaluating padding-based defenses with a standardized dataset reduced claimed efficacy by 20% .
Q. What methodological advancements are critical for improving WF attack robustness against evolving defenses?
Incorporating adaptive feature extraction (e.g., dynamic relation features ) and hybrid models combining CNNs with recurrent neural networks (RNNs) can address obfuscation. Studies show that Relation-CNN outperforms Var-CNN by 7–12% in accuracy when defenses alter packet timing . Additionally, adversarial training using perturbed traffic samples improves model resilience .
Q. What limitations exist in current WF defense taxonomies, and how can they be addressed?
Existing taxonomies often overlook deployment feasibility (e.g., computational overhead) and attacker adaptability. A revised taxonomy should classify defenses by:
- Implementation cost (e.g., bandwidth overhead).
- Attack surface (e.g., resistance to feature manipulation).
- Scalability (e.g., compatibility with Tor updates) .
Methodological Guidance
Q. How should researchers design experiments to ensure reproducibility in WF studies?
- Document all experimental parameters (e.g., kernel sizes in CNNs, training epochs) .
- Publish code and datasets in repositories like GitHub or Zenodo.
- Follow reporting standards for machine learning in security research (e.g., IEEE guidelines) .
Q. What statistical approaches are optimal for analyzing WF attack performance metrics?
Use non-parametric tests (e.g., Mann-Whitney U-test) for skewed data and bootstrapping to estimate confidence intervals. For example, Relation-CNN’s 93.2 F1 score on SQuAD v1.1 was validated using 10-fold cross-validation .
Future Research Directions
Q. What underexplored network-layer features warrant investigation in WF research?
Stable network addresses and domain-IP relationships (e.g., DNS resolution patterns) are underutilized in current models. Goldberg et al. identified these as high-risk signals for WF in IETF protocols .
Q. How can ethical frameworks be applied to WF studies involving real-user traffic?
Researchers must obtain informed consent (e.g., using templates from ) and anonymize data to comply with IRB protocols. For example, Queen’s University’s ICF guidelines require explicit disclosure of risks related to deanonymization .
Data Management
Q. How should data management plans (DMPs) be structured for longitudinal WF studies?
DMPs must include:
- Data curation : Labeling standards for traffic traces (e.g., timestamped packets).
- Metadata : Browser versions, Tor configurations, and network conditions .
- Sharing protocols : Embargo periods for sensitive datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
